molecular formula C15H15NO3 B1453131 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine CAS No. 1187171-00-1

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine

Cat. No.: B1453131
CAS No.: 1187171-00-1
M. Wt: 257.28 g/mol
InChI Key: ZBAXLQSAOIHSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, this compound affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its biological activity.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXLQSAOIHSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.